2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

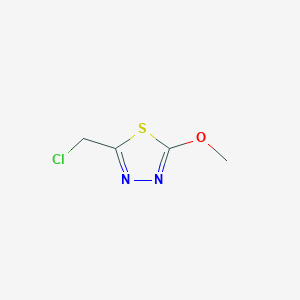

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Wirkmechanismus

Target of Action

Chloromethyl compounds have been reported to selectively modify proteins at cysteine or disulfide sites .

Mode of Action

It’s known that chloromethyl compounds can serve as a platform for selective protein modification at cysteine or disulfide sites by tuning their inherent electronic properties through the amide or ester linkage .

Biochemical Pathways

The modification of proteins at cysteine or disulfide sites can potentially affect a wide range of biochemical pathways, given the crucial role of these amino acids in protein structure and function .

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect .

Result of Action

The modification of proteins at cysteine or disulfide sites can potentially lead to changes in protein function, which could have wide-ranging effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole. For instance, exposure to certain environmental factors has been associated with an increased risk of respiratory cancer among individuals exposed to chloromethyl ethers . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with chloromethylating agents. One common method involves the reaction of 5-methoxy-1,3,4-thiadiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form aldehyde or carboxylic acid derivatives under appropriate conditions.

Reduction Reactions: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Derivatives such as 2-(azidomethyl)-5-methoxy-1,3,4-thiadiazole, 2-(thiomethyl)-5-methoxy-1,3,4-thiadiazole, and 2-(aminomethyl)-5-methoxy-1,3,4-thiadiazole.

Oxidation Reactions: Products include 2-(chloromethyl)-5-formyl-1,3,4-thiadiazole and 2-(chloromethyl)-5-carboxy-1,3,4-thiadiazole.

Reduction Reactions: Dihydrothiadiazole derivatives such as 2-(chloromethyl)-5-methoxy-1,3,4-dihydrothiadiazole.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole, exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism typically involves cell cycle arrest and apoptosis induction .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 0.28 | G2/M phase arrest |

| Hybrid with piperazine | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

Antimicrobial Properties

Thiadiazole compounds are known for their antimicrobial activities against various pathogens. The chlorinated derivatives of 1,3,4-thiadiazoles have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains. For example, compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli strains .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Chlorinated derivative | S. aureus | 25 | Antibacterial |

| Fluorinated derivative | E. coli | 31.25 | Antibacterial |

| Nitro derivatives | A. niger | 25 | Antifungal |

Agricultural Applications

Thiadiazoles are also explored for their potential in agriculture as fungicides and herbicides. Their ability to inhibit certain enzymes involved in the biosynthesis of crucial metabolites in plants makes them suitable candidates for developing new agrochemicals .

Table 3: Agricultural Applications of Thiadiazoles

| Application Type | Mechanism |

|---|---|

| Fungicides | Inhibition of fungal cell wall synthesis |

| Herbicides | Disruption of photosynthetic processes |

Material Science

In material science, thiadiazoles are utilized for their properties as corrosion inhibitors and metal chelating agents. The unique structure allows these compounds to form stable complexes with metal ions, which can be beneficial in preventing corrosion in various industrial applications .

Table 4: Material Science Applications

| Application Type | Function |

|---|---|

| Corrosion Inhibitors | Prevents oxidation of metals |

| Metal Chelating Agents | Forms stable complexes with metal ions |

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in various applications:

- Anticancer Research : A study demonstrated that a novel derivative exhibited potent cytotoxicity against multiple cancer cell lines while minimizing toxicity to normal cells .

- Antimicrobial Studies : Research showed that specific thiadiazole derivatives had enhanced antibacterial activity compared to standard antibiotics, suggesting their potential as new therapeutic agents .

- Agricultural Trials : Field trials indicated that thiadiazole-based fungicides significantly reduced fungal infections in crops without adversely affecting plant health .

Vergleich Mit ähnlichen Verbindungen

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole can be compared with other similar compounds such as:

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine: This compound also contains a chloromethyl group and a methoxy substituent but differs in the heterocyclic ring structure.

2-(Chloromethyl)-4(3H)-quinazolinone: Another compound with a chloromethyl group, used as an intermediate in the synthesis of anticancer agents.

The uniqueness of this compound lies in its thiadiazole ring structure, which imparts distinct chemical and biological properties compared to other heterocycles.

Biologische Aktivität

The compound 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiparasitic properties.

Chemical Structure and Properties

The structure of this compound is characterized by a thiadiazole ring with a chloromethyl group and a methoxy substituent at specific positions. The presence of sulfur and nitrogen in the thiadiazole ring contributes to its biological reactivity.

Antimicrobial Activity

- Mechanism of Action : Thiadiazole derivatives are known to exhibit antimicrobial activity through various mechanisms, including inhibition of cell wall synthesis and interference with nucleic acid metabolism.

-

Research Findings :

- A study reported that derivatives of 1,3,4-thiadiazole showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- The minimum inhibitory concentration (MIC) for some derivatives was found to be lower than that of standard antibiotics, indicating potential for development as new antimicrobial agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32.6 | S. aureus |

| Compound B | 47.5 | E. coli |

| Compound C | 62.5 | P. aeruginosa |

Anticancer Activity

-

In Vitro Studies :

- Several studies have demonstrated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance, this compound derivatives exhibited IC50 values ranging from 0.74 to 10 µg/mL against human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines .

- The mechanism often involves induction of apoptosis and disruption of the cell cycle.

-

Case Studies :

- A derivative with a similar structure was shown to inhibit growth in MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong anticancer potential .

- Another study highlighted that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity against prostate cancer cell lines .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HCT116 | 3.29 | Apoptosis Induction |

| H460 | 10 | Cell Cycle Arrest |

| MCF-7 | 0.28 | Growth Inhibition |

Antiparasitic Activity

-

Targeting Parasitic Infections :

- Thiadiazole derivatives have shown promise against parasites such as Trypanosoma brucei, the causative agent of sleeping sickness. Compounds similar to this compound demonstrated effective inhibition of parasite growth at micromolar concentrations .

- The mechanism may involve interference with metabolic pathways critical for parasite survival.

- Research Insights :

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-methoxy-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2OS/c1-8-4-7-6-3(2-5)9-4/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOVVVBJGYPIJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(S1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.